molecular formula C8H17NO B2470815 2-(Piperidin-2-yl)propan-1-ol CAS No. 28885-31-6

2-(Piperidin-2-yl)propan-1-ol

Cat. No.: B2470815
CAS No.: 28885-31-6
M. Wt: 143.23
InChI Key: PBSQWFYZTKKZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Piperidin-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-(piperidin-2-yl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another method involves the hydrogenation of 2-(piperidin-2-yl)propan-1-one using a palladium or rhodium catalyst. This process requires high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalytic hydrogenation with palladium or rhodium catalysts is preferred due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(Piperidin-2-yl)propan-1-one or 2-(Piperidin-2-yl)propanal.

    Reduction: 2-(Piperidin-2-yl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-2-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

2-(Piperidin-2-yl)propan-1-ol can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure lacking the hydroxyl group, used as a precursor in organic synthesis.

    2-(Piperidin-2-yl)propan-1-one: The ketone analog, which can be reduced to form this compound.

    Biperiden: A piperidine derivative used as an anticholinergic agent in the treatment of Parkinson’s disease.

The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-piperidin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-10)8-4-2-3-5-9-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSQWFYZTKKZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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